1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol is a triacylglycerol compound. It contains myristic acid at the sn-1 position, oleic acid at the sn-2 position, and docosanoic acid at the sn-3 position . This compound is a type of glycerolipid, which is a class of lipids that play essential roles in biological membranes and energy storage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol involves esterification reactions where myristic acid, oleic acid, and docosanoic acid are sequentially esterified to the glycerol backbone. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using lipases, which offer regioselectivity and milder reaction conditions compared to chemical synthesis. The use of immobilized lipases in a solvent-free system can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, often catalyzed by lipases or chemical catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Transesterification: Methanol or ethanol can be used as alcohol donors, with catalysts such as sodium methoxide or lipases.
Major Products Formed:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids (myristic acid, oleic acid, docosanoic acid) and glycerol.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
Scientific Research Applications
1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol is used in various scientific research applications:
Lipid Biochemistry: It serves as a model compound for studying lipid metabolism and the role of triacylglycerols in biological systems.
Food Chemistry: It is used to study the formation mechanisms of monochloropropanediol (MCPD) fatty acid diesters in refined oils.
Pharmaceutical Development: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways. The molecular targets include enzymes such as lipases and esterases, which catalyze the hydrolysis and transesterification reactions .
Comparison with Similar Compounds
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: Contains palmitic acid instead of docosanoic acid at the sn-3 position.
1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: Contains linoleic acid instead of docosanoic acid at the sn-2 position.
Uniqueness: 1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol is unique due to the presence of docosanoic acid, a long-chain fatty acid, at the sn-3 position. This structural feature may influence its physical properties, such as melting point and solubility, and its biological interactions compared to other triacylglycerols .
Properties
Molecular Formula |
C57H108O6 |
---|---|
Molecular Weight |
889.5 g/mol |
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] docosanoate |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-24-26-27-28-29-31-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-30-25-23-20-17-14-11-8-5-2/h25,30,54H,4-24,26-29,31-53H2,1-3H3/b30-25- |
InChI Key |
SCJKAJUAZPTDRO-JVCXMKTPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.